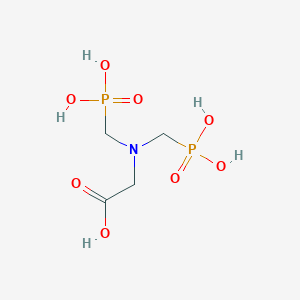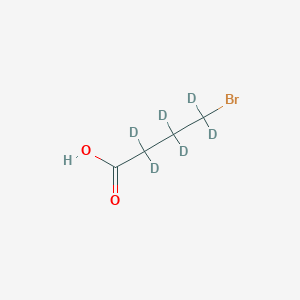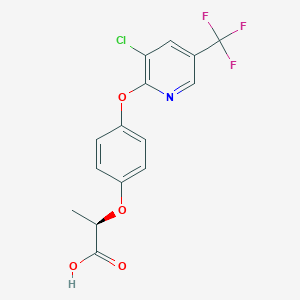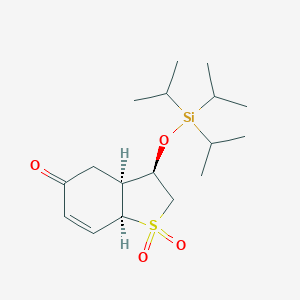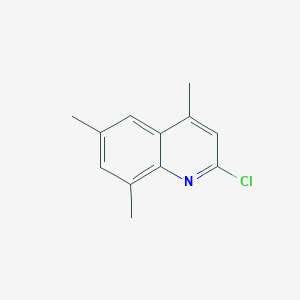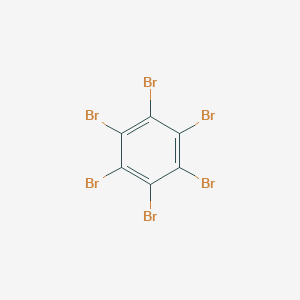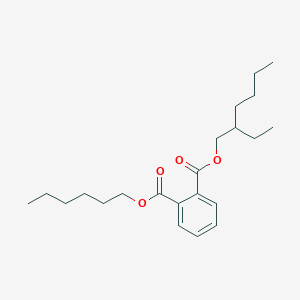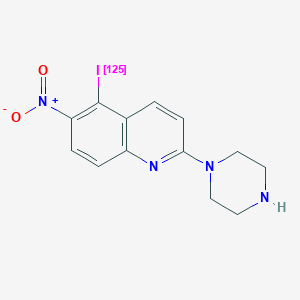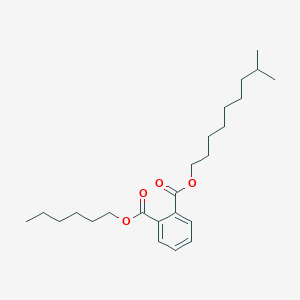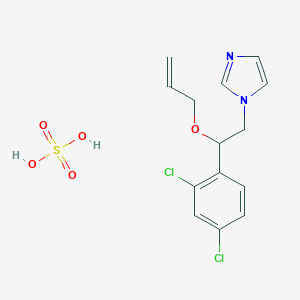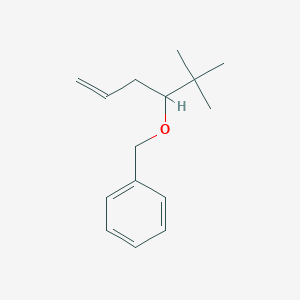![molecular formula C8H11NO B166262 1-[(2S)-2-Ethynylpyrrolidin-1-yl]ethanone CAS No. 128960-02-1](/img/structure/B166262.png)
1-[(2S)-2-Ethynylpyrrolidin-1-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2S)-2-Ethynylpyrrolidin-1-yl]ethanone, also known as EVP, is a chemical compound that has been studied for its potential use in scientific research. This compound has been found to have various biochemical and physiological effects, which make it a promising tool for studying different biological processes.
Mecanismo De Acción
The mechanism of action of 1-[(2S)-2-Ethynylpyrrolidin-1-yl]ethanone involves its interaction with FAAH. This enzyme is responsible for breaking down endocannabinoids, which are molecules that bind to cannabinoid receptors in the body. By inhibiting FAAH, 1-[(2S)-2-Ethynylpyrrolidin-1-yl]ethanone can increase the levels of endocannabinoids, which can activate cannabinoid receptors and lead to various effects such as pain relief and decreased anxiety.
Efectos Bioquímicos Y Fisiológicos
1-[(2S)-2-Ethynylpyrrolidin-1-yl]ethanone has been found to have various biochemical and physiological effects. One of the main effects of 1-[(2S)-2-Ethynylpyrrolidin-1-yl]ethanone is its inhibition of FAAH, which can lead to increased levels of endocannabinoids in the body. This can result in various effects such as pain relief, decreased anxiety, and improved mood. Additionally, 1-[(2S)-2-Ethynylpyrrolidin-1-yl]ethanone has been found to have anti-inflammatory properties, which make it a promising tool for studying inflammatory processes in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-[(2S)-2-Ethynylpyrrolidin-1-yl]ethanone in lab experiments is its specificity for FAAH. This allows researchers to selectively inhibit FAAH without affecting other enzymes or processes in the body. Additionally, 1-[(2S)-2-Ethynylpyrrolidin-1-yl]ethanone has been found to be stable and easy to handle, which makes it a convenient tool for different types of experiments. However, one of the limitations of using 1-[(2S)-2-Ethynylpyrrolidin-1-yl]ethanone is its potential toxicity at high concentrations. This requires careful dosing and monitoring of 1-[(2S)-2-Ethynylpyrrolidin-1-yl]ethanone in experiments.
Direcciones Futuras
There are various future directions for the use of 1-[(2S)-2-Ethynylpyrrolidin-1-yl]ethanone in scientific research. One potential direction is the study of the role of the endocannabinoid system in different physiological processes such as pain, mood, and appetite regulation. Additionally, 1-[(2S)-2-Ethynylpyrrolidin-1-yl]ethanone can be used to study the effects of endocannabinoids on different types of cells and tissues in the body. Finally, the development of new compounds based on 1-[(2S)-2-Ethynylpyrrolidin-1-yl]ethanone can lead to the discovery of new drugs for various diseases and conditions.
Métodos De Síntesis
The synthesis of 1-[(2S)-2-Ethynylpyrrolidin-1-yl]ethanone involves the reaction of ethynylmagnesium bromide with pyrrolidinone in the presence of a copper catalyst. This reaction leads to the formation of 1-[(2S)-2-Ethynylpyrrolidin-1-yl]ethanone, which can be purified using different methods such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
1-[(2S)-2-Ethynylpyrrolidin-1-yl]ethanone has been studied for its potential use in different scientific research fields. One of the main applications of 1-[(2S)-2-Ethynylpyrrolidin-1-yl]ethanone is in the study of the endocannabinoid system. This system is involved in various physiological processes such as pain, mood, and appetite regulation. 1-[(2S)-2-Ethynylpyrrolidin-1-yl]ethanone has been found to inhibit the activity of fatty acid amide hydrolase (FAAH), which is an enzyme that breaks down endocannabinoids. By inhibiting FAAH, 1-[(2S)-2-Ethynylpyrrolidin-1-yl]ethanone can increase the levels of endocannabinoids in the body, which can lead to various effects such as pain relief and decreased anxiety.
Propiedades
Número CAS |
128960-02-1 |
|---|---|
Nombre del producto |
1-[(2S)-2-Ethynylpyrrolidin-1-yl]ethanone |
Fórmula molecular |
C8H11NO |
Peso molecular |
137.18 g/mol |
Nombre IUPAC |
1-[(2S)-2-ethynylpyrrolidin-1-yl]ethanone |
InChI |
InChI=1S/C8H11NO/c1-3-8-5-4-6-9(8)7(2)10/h1,8H,4-6H2,2H3/t8-/m1/s1 |
Clave InChI |
ZAFKSHSFIZAUGY-MRVPVSSYSA-N |
SMILES isomérico |
CC(=O)N1CCC[C@H]1C#C |
SMILES |
CC(=O)N1CCCC1C#C |
SMILES canónico |
CC(=O)N1CCCC1C#C |
Sinónimos |
Pyrrolidine, 1-acetyl-2-ethynyl-, (S)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



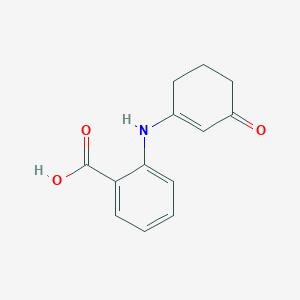
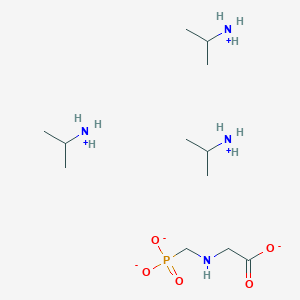
![2-Benzylhexahydropyrano[3,4-c]pyrrol-4(2H)-one](/img/structure/B166190.png)
